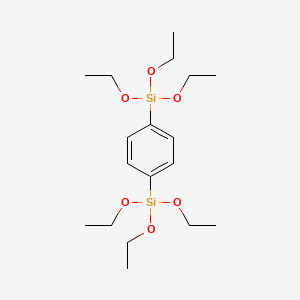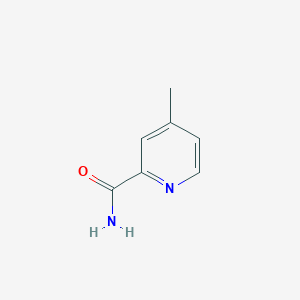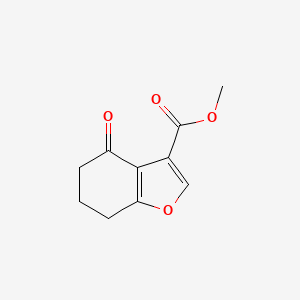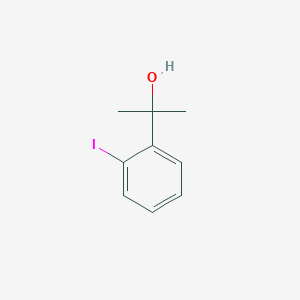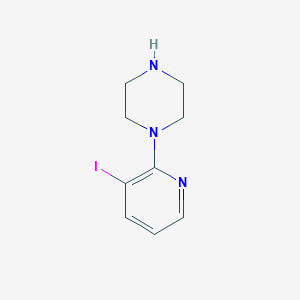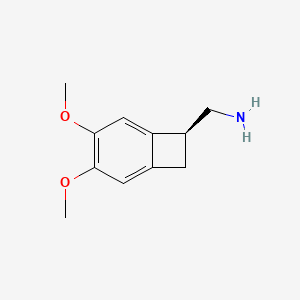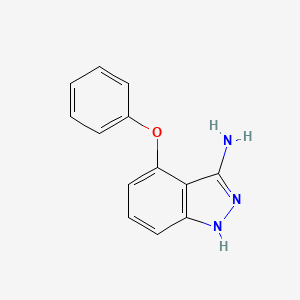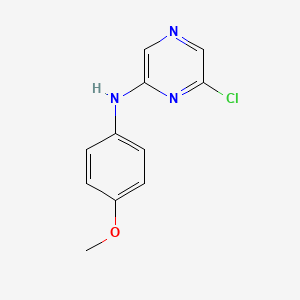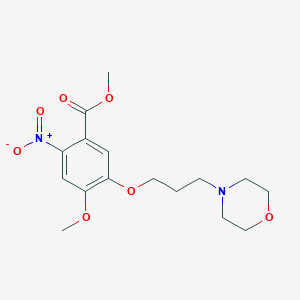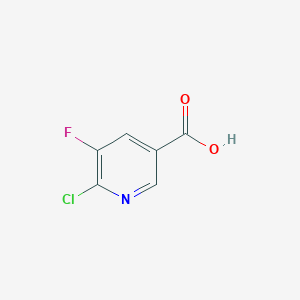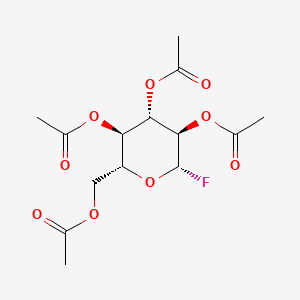
beta-D-Glucopyranosyl fluoride tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucopyranosyl fluoride tetraacetate is a complex chemical compound with a variety of physical, chemical, and biological properties. It has an empirical formula of C14H19FO9 and a molecular weight of 350.29 .
Molecular Structure Analysis
The molecular structure of beta-D-Glucopyranosyl fluoride tetraacetate can be represented by the SMILES stringCC(=O)OC[C@H]1OC@@HC@H=O)C@@H=O)[C@@H]1OC(C)=O and the InChI 1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 . Physical And Chemical Properties Analysis
Beta-D-Glucopyranosyl fluoride tetraacetate has a melting point of 80-85°C (lit.) . It has an optical activity of [α]23/D +21°, c = 1 in chloroform .Wissenschaftliche Forschungsanwendungen
Immunopotentiating Activity of Beta-Glucans
Beta-glucans with beta-D-glucopyranosyl units demonstrate significant immunopotentiating activity, including antitumor, antibacterial, antiviral, anticoagulatory, and wound healing activities. The specific structure of the beta-glucan backbone, particularly the degree of branching and the presence of triple helical structures from high molecular weight polymers, plays a crucial role in this activity. These compounds activate various immune responses, such as cytotoxic macrophages, helper T cells, NK cells, and the alternative complement pathway (Bohn & BeMiller, 1995).
Respiratory Health and Beta-Glucans
Studies on (1→3)-Beta-D-glucan suggest an association with airway inflammation and symptoms, highlighting their role in respiratory health. While results have been mixed, there's evidence suggesting that exposure to beta-glucans could impact respiratory symptoms, albeit the specific symptoms and underlying mechanisms remain to be fully elucidated. These findings underscore the need for further research using well-validated exposure assessment methods (Douwes, 2005).
Metabolic and Pharmaceutical Aspects
The role of fluorine in drug design, including compounds like beta-D-Glucopyranosyl fluoride tetraacetate, is crucial due to its impact on physicochemical properties and metabolic pathways. The introduction of fluorine into molecules can influence their distribution, disposition, and metabolic fate, leveraging the strength of the C-F bond for the design of mechanism-based enzyme inhibitors and affecting the metabolic profile of fluorinated compounds (Johnson et al., 2020).
Structural and Functional Characteristics of Beta-Glucans
The structure of beta-glucans, consisting of beta-D-glucopyranosyl residues linked by 1,3 and 1,4 glycosidic bonds, significantly influences their physicochemical and physiological properties. These properties include solubility, viscosity, gelation, and health benefits, such as immune system enhancement. The extraction and purification methods for beta-glucans vary depending on the source, affecting yield, purity, and functional attributes (Hu et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXATNWYELAACC-RKQHYHRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472545 |
Source


|
| Record name | beta-D-Glucopyranosyl fluoride tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Glucopyranosyl fluoride tetraacetate | |
CAS RN |
2823-46-3 |
Source


|
| Record name | beta-D-Glucopyranosyl fluoride tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


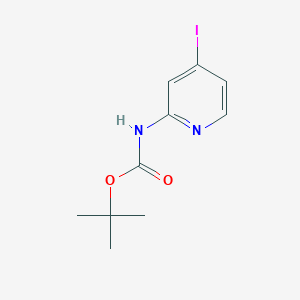
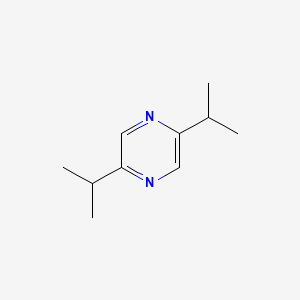
acetic acid](/img/structure/B1313310.png)
